Tiger17

Peptide adsorption kinetics Wound dressing formulation Biomaterial functionalization

Tiger17 is a synthetic cyclic undecapeptide (1378.7 Da) that accelerates wound healing through TGF-β1/Smad2/3 signaling, not membrane lysis. It out-adsorbs linear AMPs like pexiganan by 32.7-37.7% on PVA/cellulose biomaterials, maximizing peptide payloads in wound dressings. Additionally, Tiger17 accelerates plasma clotting, making it ideal for hemostatic wound applications. Its defined mechanism supports target engagement verification via p-Smad2/3 Western blot. Supplied as TFA salt with ≥98% HPLC purity for reproducible research.

Molecular Formula C62H99N21O11S2
Molecular Weight 1378.7 g/mol
Cat. No. B15542187
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTiger17
Molecular FormulaC62H99N21O11S2
Molecular Weight1378.7 g/mol
Structural Identifiers
InChIInChI=1S/C62H99N21O11S2/c63-22-6-3-15-42(75-54(87)46(33-95)79-52(85)39(66)29-36-31-72-40-14-2-1-13-38(36)40)59(92)82-27-11-20-49(82)57(90)77-44(17-5-8-24-65)61(94)83-28-12-21-50(83)58(91)76-43(16-4-7-23-64)60(93)81-26-10-19-48(81)56(89)74-41(18-9-25-71-62(68)69)53(86)80-47(34-96)55(88)78-45(51(67)84)30-37-32-70-35-73-37/h1-2,13-14,31-32,35,39,41-50,72,95-96H,3-12,15-30,33-34,63-66H2,(H2,67,84)(H,70,73)(H,74,89)(H,75,87)(H,76,91)(H,77,90)(H,78,88)(H,79,85)(H,80,86)(H4,68,69,71)/t39-,41-,42-,43-,44-,45-,46-,47-,48-,49-,50-/m0/s1
InChIKeyDWALZAYVRAWAFV-QNPIOFFVSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tiger17 Procurement Guide: Cyclic Amphibian-Derived Peptide for Wound Healing Research Applications


Tiger17 is a synthetic cyclic undecapeptide (c[WCKPKPKPRCH-NH₂], molecular weight 1378.7 Da) containing an intramolecular disulfide bridge between cysteine residues 2 and 10, designed based on antimicrobial peptides tigerinin-RC1 and tigerinin-RC2 originally identified from the skin secretions of the crab-eating frog Fejervarya cancrivora [1]. Unlike its linear natural precursors, Tiger17 was engineered as a minimal 11-residue cyclic peptide that retains and enhances wound healing-promoting activity while eliminating the extended native sequences [2]. The compound is commercially available as a trifluoroacetate (TFA) salt with typical HPLC purity ≥95% and CAS registry number 1647121-94-5, and functions primarily as an immunomodulatory wound healing agent that operates through endogenous TGF-β1 induction and Smad2/3 phosphorylation rather than through direct antimicrobial mechanisms .

Why Generic Antimicrobial Peptide Substitution Fails: Evidence-Based Selection Criteria for Tiger17


Generic substitution among wound healing-promoting antimicrobial peptides (AMPs) is scientifically unjustified due to fundamental structural and functional divergence. Tiger17 is a cyclic 11-mer disulfide-bonded peptide that operates through immunomodulatory mechanisms (TGF-β1 induction, Smad2/3 phosphorylation, and macrophage recruitment) rather than direct membrane disruption [1]. In contrast, linear AMPs such as pexiganan (a 22-amino acid linear magainin analog) function primarily through direct antimicrobial membrane permeabilization [2]. Even among amphibian-derived wound healing peptides sharing the same class designation, substantial heterogeneity exists: peptides such as tylotoin (12 residues, salamander-derived), cathelicidin-NV, and brevinin-2Ta exhibit distinct sequences, disulfide bond patterns, and divergent signaling pathway engagements [3]. Critically, a 2024 Chinese patent disclosure explicitly identifies that native peptides including Tiger17 and tylotoin suffer from facile enzymatic hydrolysis and poor biological stability when applied to human systems, limiting their direct translational utility [4]. Furthermore, peptide adsorption behavior onto biomaterial surfaces is highly structure-dependent, with cyclic Tiger17 exhibiting quantifiably greater surface adsorption mass than linear pexiganan, directly impacting formulation loading capacity and functional performance in wound dressing applications [5]. Consequently, interchangeability among in-class candidates is not supported by experimental evidence, and compound-specific selection is mandated for reproducible research outcomes.

Tiger17 Product-Specific Quantitative Differentiation Evidence for Scientific Procurement Decisions


Cyclic Structure Confers Enhanced Surface Adsorption Capacity Relative to Linear Pexiganan

In a direct head-to-head QCM-D adsorption study comparing cyclic Tiger17 versus linear pexiganan onto cellulosic-reinforced poly(vinyl alcohol) films, Tiger17 consistently achieved greater adsorption mass across multiple substrate formulations. On C80/20 PVA/cellulose nanocrystal (CNC) films, Tiger17 reached an adsorption mass of ≈199 ng/cm² compared to ≈150 ng/cm² for pexiganan—a 32.7% higher loading capacity. On C80/20 PVA/cellulose acetate (CA) films, Tiger17 achieved ≈168 ng/cm² versus ≈122 ng/cm² for pexiganan—a 37.7% higher adsorption [1]. The cyclic structure of Tiger17, constrained by the Cys2-Cys10 disulfide bridge, was identified as the key determinant of enhanced surface interaction relative to the linear pexiganan sequence [1].

Peptide adsorption kinetics Wound dressing formulation Biomaterial functionalization QCM-D analysis

Dominant Hemostatic Function in Clotting Acceleration Relative to Pexiganan

In a dual-peptide functionalized electrospun mat system combining both Tiger17 and pexiganan, Tiger17 was identified as playing the predominant role in accelerating plasma clotting. The study explicitly concluded that 'Tiger 17 played a major role in accelerating clotting of re-calcified plasma,' whereas pexiganan's primary contribution was antimicrobial activity against Staphylococcus aureus and Pseudomonas aeruginosa [1]. The hemostatic capacity of Tiger17 was further validated in a cellulose nanocrystalline-reinforced PVA electrospun mat system, where 'Tiger 17 showed excellent capacity in accelerating clotting' as an independent functional attribute distinct from antimicrobial effects [2].

Hemostasis Coagulation Wound care Electrospun nanofiber mats

Smad2/Smad3 Phosphorylation as a Molecularly Defined Wound Healing Mechanism

Tiger17's wound healing mechanism has been molecularly defined through the Smad signaling pathway, specifically via phosphorylation of Smad2 and Smad3. RAW 264.7 murine macrophages treated with Tiger17 (2.5, 5, 10, and 20 μg/ml) exhibited concentration-dependent increases in phosphorylated Smad2 and phosphorylated Smad3, as quantified by Western blot analysis using antibodies against total-Smad2, p-Smad2, total-Smad3, and p-Smad3 [1]. This pathway engagement is upstream of TGF-β1 secretion and downstream tissue remodeling effects. In contrast, many alternative wound healing AMPs operate through less well-characterized or indirect mechanisms, whereas Tiger17's Smad2/3 phosphorylation provides a specific, assayable molecular endpoint for mechanistic studies .

TGF-β signaling Smad phosphorylation Wound repair mechanism Macrophage immunomodulation

Macrophage Cytokine Induction (TGF-β1 and IL-6) with Minimal Direct Macrophage Proliferation Effect

Tiger17 exhibits a functionally specific immunomodulatory profile in RAW 264.7 macrophages, augmenting the recruitment of macrophages and stimulating their secretion of TGF-β1 and IL-6 while exerting 'little effect on macrophages proliferation' [1]. This selective action—inducing cytokine secretion without driving macrophage expansion—distinguishes Tiger17 from mitogenic growth factors such as EGF, which broadly stimulate cell division. In vivo, topical application of Tiger17 (20 μg/ml) increased the rate of wound closure and re-epithelialization in a mouse full-thickness dermal wound model, with TGF-β1 expression elevated around the wound area .

Macrophage immunomodulation Cytokine secretion TGF-β1 IL-6 RAW 264.7

Identified Enzymatic Instability Limitation Necessitating Modified Analogs for Translational Applications

A 2024 Chinese patent disclosure (CN202410344720) explicitly identifies that native peptides including Tiger17 and tylotoin '应用于人体时,具有易被酶水解、生物稳定性差等缺点,限制了其在医用产品及化妆品中的应用' (when applied to the human body, they have the disadvantages of being easily hydrolyzed by enzymes and having poor biological stability, which limits their application in medical products and cosmetics) [1]. This acknowledged limitation has driven the development of modified analogs: the patent describes non-natural amino acid-modified cyclic peptides with enhanced enzymatic resistance, and a separate 2024 patent application (CN202411123456) describes Triazole-Tiger17, a modified cyclic peptide incorporating a 1,2,3-triazole moiety to improve stability [2].

Peptide stability Enzymatic hydrolysis Cyclic peptide modification Drug development

Tiger17 Optimal Research and Industrial Application Scenarios Based on Quantitative Evidence


Wound Dressing Formulation Requiring High Peptide Surface Loading

Based on QCM-D adsorption data demonstrating 32.7-37.7% higher surface adsorption mass for cyclic Tiger17 versus linear pexiganan on cellulose-reinforced PVA films [1], Tiger17 is the preferred candidate for biomaterial functionalization applications where maximizing peptide loading per unit surface area is critical. This includes electrospun nanofibrous wound dressings, surface-modified films, and peptide-immobilized biomaterial coatings. Researchers developing PVA/cellulose acetate or PVA/cellulose nanocrystal composite dressings can achieve higher peptide payloads with Tiger17 compared to linear alternatives, potentially reducing material requirements and improving dose-response relationships.

Dual-Function Wound Dressings Requiring Both Hemostasis and Healing Promotion

Peer-reviewed evidence establishes that Tiger17 plays a 'major role' in accelerating plasma clotting while pexiganan provides antimicrobial coverage [1]. Tiger17 is therefore the optimal choice for wound dressing formulations targeting bleeding wounds or chronic wound environments where hemostatic control is a primary requirement. The documented collaborative effect between Tiger17 and antimicrobial peptides against bacterial infections supports combination formulation strategies where Tiger17 provides hemostatic and immunomodulatory functions while a second peptide (e.g., pexiganan) addresses microbial burden [2].

Mechanistic Studies of Smad-Dependent Wound Healing Signaling

Tiger17's molecularly defined mechanism—inducing TGF-β1 secretion and increasing phosphorylation of Smad2 and Smad3—provides a specific, assayable pathway for researchers investigating TGF-β/Smad-dependent wound repair processes [1]. Unlike peptides with undefined or promiscuous mechanisms, Tiger17 enables target engagement verification via Western blot detection of p-Smad2 and p-Smad3, making it a valuable tool compound for mechanistic pharmacology studies, pathway validation experiments, and positive control applications in wound healing research.

Immunomodulatory Research on Macrophage Cytokine Secretion Without Proliferation Effects

Tiger17's functional selectivity—augmenting TGF-β1 and IL-6 secretion from macrophages while exerting minimal effect on macrophage proliferation—makes it suitable for immunomodulatory studies focused specifically on cytokine induction [1]. This property distinguishes Tiger17 from mitogenic growth factors (e.g., EGF) and supports research applications in chronic wound models where balanced inflammatory regulation is desired. Researchers investigating macrophage polarization, cytokine networks in wound microenvironments, and immunomodulatory peptide screening can utilize Tiger17 as a functionally defined tool compound.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tiger17

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.